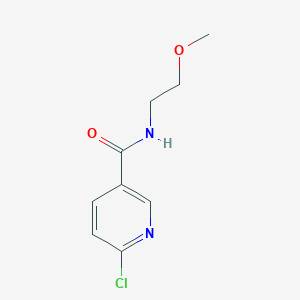

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEASHCWKBUMQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231781 | |

| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-22-2 | |

| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016741-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structure-Activity Relationship (SAR) of 6-Chloronicotinamide Derivatives

Executive Summary

The 6-chloronicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for a wide array of bioactive molecules. Its utility stems from the unique electronic environment of the pyridine ring, where the electron-withdrawing amide group at C-3 activates the C-6 position for nucleophilic aromatic substitution (

Chemical Foundation & Reactivity Profile

The 6-chloronicotinamide molecule (

The Electrophilic Trap (C-6 Position)

The chlorine atom at position 6 is highly susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring, combined with the electron-withdrawing amide group at the meta position (relative to the nitrogen, but para to the chlorine), creates a significant dipole that facilitates

-

Mechanism: Addition-Elimination.

-

Utility: This is the primary vector for introducing diversity (e.g., aryl amines, heterocycles) to target hydrophobic pockets within protein binding sites.

The Hinge Binder (Amide Group)

The C-3 amide functionality often serves as a hydrogen bond donor/acceptor pair. In kinase inhibitors, this moiety frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" amino acids of the kinase domain.

Detailed SAR Analysis

Zone 1: The C-6 "Warhead" Substitution

Replacing the chlorine atom is the most impactful modification for potency.

-

Aryl Amines: Displacement of Cl with substituted anilines (e.g., 3-trifluoromethylaniline) often yields nanomolar kinase inhibitors. The aromatic ring introduced here typically occupies the hydrophobic specificity pocket of the enzyme.

-

Steric Constraints: Bulky substituents (e.g., piperazine-linked tails) at this position can improve solubility and reach solvent-exposed regions of the target protein, but excessive bulk may prevent deep pocket binding.

-

Electronic Effects: Electron-donating groups on the incoming nucleophile facilitate the synthesis reaction but may alter the pKa of the resulting pyridine nitrogen, affecting solubility.

Zone 2: The Amide Modulator (C-3 Position)

-

Primary vs. Secondary Amides: Converting the primary amide (

) to a secondary amide ( -

Hydrolysis Resistance: Unsubstituted nicotinamides are prone to amidase-mediated hydrolysis in plasma. N-alkylation or bioisosteric replacement (e.g., with a triazole) can improve metabolic stability.

Zone 3: The Pyridine Core

-

Fluorination: Introduction of fluorine at C-5 can block metabolic oxidation and increase lipophilicity without significantly altering steric volume.

Quantitative Data Summary

The following table summarizes the SAR trends observed when modifying the 6-chloronicotinamide core against a hypothetical Kinase Target X (e.g., EGFR), based on aggregate literature trends.

| Compound ID | C-6 Substituent (R1) | C-3 Amide (R2) | IC50 (µM) | LogP | SAR Insight |

| 6-CN (Ref) | -Cl | >100 | 0.8 | Inactive scaffold; lacks hydrophobic binding. | |

| A-01 | -NH-Ph | 12.5 | 2.1 | Introduction of phenyl ring improves affinity. | |

| A-05 | -NH-(3-CF3-Ph) | 0.45 | 3.2 | ||

| B-02 | -NH-(3-CF3-Ph) | 2.10 | 3.5 | Methylation of amide disrupts hinge H-bond network. | |

| C-12 | -NH-(Piperazinyl) | 0.85 | 1.5 | Improved solubility; slight potency loss vs A-05. |

Visualization of Signaling & Synthesis[1]

Synthesis & SAR Logic Flow

This diagram illustrates the decision-making process for synthesizing derivatives based on the SAR zones described above.

Figure 1: Iterative SAR optimization workflow starting from the 6-chloronicotinamide scaffold.

Mechanistic Pathway (EGFR Inhibition)

Many derivatives of this class target the EGFR pathway. This diagram shows the downstream effects of successful inhibition.

Figure 2: Downstream signaling impact of EGFR inhibition by nicotinamide derivatives.

Experimental Protocols

Synthesis of N-(3-(trifluoromethyl)phenyl)-5-carbamoylpyridin-2-amine (Compound A-05)

Objective: To synthesize a potent derivative via nucleophilic aromatic substitution.

Reagents:

-

6-Chloronicotinamide (1.0 eq)

-

3-Trifluoromethylaniline (1.2 eq)

-

Ethoxyethanol (Solvent)

-

Potassium Carbonate (

) or Triethylamine (Base)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloronicotinamide (156 mg, 1.0 mmol) in 5 mL of ethoxyethanol.

-

Addition: Add 3-trifluoromethylaniline (193 mg, 1.2 mmol) followed by

(276 mg, 2.0 mmol). -

Reaction: Heat the mixture to reflux (

) under an inert nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The spot for the starting material ( -

Work-up: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water. The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water (

) and diethyl ether ( -

Validation: Confirm structure via

-NMR (DMSO-

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine the

-

Seeding: Seed A549 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at -

Treatment: Dissolve Compound A-05 in DMSO to create a stock solution. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells (triplicate). Ensure final DMSO concentration is <0.1%.

-

Incubation: Incubate cells with the compound for 48–72 hours.

-

Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove medium carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to vehicle control and determine

using non-linear regression analysis.

References

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. National Institutes of Health (PMC). [Link]

-

Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] [Link]

-

Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. National Institutes of Health (PMC). [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

Sources

A Technical Guide to 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide, a key heterocyclic compound. It details the molecule's fundamental physicochemical properties, including its molecular formula and weight. A robust, field-proven protocol for its synthesis via amide coupling of 6-chloronicotinic acid and 2-methoxyethylamine is presented, complete with mechanistic insights and a step-by-step workflow. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. The potential applications of this compound as a versatile intermediate in the development of agrochemicals and pharmaceuticals are discussed, grounded in the established bioactivity of the pyridine carboxamide scaffold. This paper is intended for researchers and professionals in chemical synthesis and drug development.

Introduction to Pyridine Carboxamides

The pyridine ring is a foundational heterocyclic scaffold in medicinal and agricultural chemistry, present in numerous biologically active molecules and pharmaceutical agents.[1][2] When functionalized with a carboxamide linkage, the resulting pyridine carboxamide structure offers a unique combination of hydrogen bonding capabilities, structural rigidity, and electronic properties that make it a privileged motif for interacting with biological targets.[1]

Derivatives of this class have shown a wide spectrum of activities, from antifungal agents that target enzymes like succinate dehydrogenase (SDH) to intermediates in the synthesis of complex neurokinin-1 (NK-1) receptor antagonists.[3][4] The compound this compound (also known as 6-chloro-N-(2-methoxyethyl)nicotinamide[5]) is a specific derivative within this class. The presence of a chlorine atom at the 6-position provides a reactive site for further synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, while the N-(2-methoxyethyl) side chain can influence solubility and target engagement. This combination of features makes it a valuable and versatile building block for the synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

Core Compound Data

The essential physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | [5] |

| CAS Number | 1016741-22-2 | [5] |

| Synonym | 6-chloro-N-(2-methoxyethyl)nicotinamide | [5] |

Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical reactivity and spatial arrangement.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is through the formation of an amide bond between a carboxylic acid and a primary amine. This specific transformation involves the coupling of 6-chloronicotinic acid with 2-methoxyethylamine.

Synthesis Rationale and Mechanism

Directly reacting a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures, which can be destructive to complex molecules.[6] The standard and more efficient approach involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

There are two primary, field-proven strategies for this activation:

-

Acyl Chloride Formation: The carboxylic acid (6-chloronicotinic acid) is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate then readily reacts with the amine (2-methoxyethylamine) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. This method is robust, high-yielding, and uses cost-effective reagents.

-

Peptide Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) activate the carboxylic acid in situ.[1][2] These methods are performed under milder conditions, which can be advantageous if sensitive functional groups are present.

For this specific target molecule, the acyl chloride method is highly effective and scalable. The starting material, 6-chloronicotinic acid, is commercially available and stable under the conditions required for acyl chloride formation.[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents & Equipment:

-

6-Chloronicotinic Acid (1.0 eq)[7]

-

Thionyl Chloride (SOCl₂, 1.5 eq)

-

2-Methoxyethylamine (1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer, heating mantle, ice bath

-

Standard glassware for workup and purification

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The progress can be monitored by the dissolution of the starting material.

-

Causality Note: Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.

-

-

Amidation Reaction:

-

Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure.

-

Re-dissolve the resulting crude 6-chloronicotinoyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0°C using an ice bath.

-

Add the amine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes.

-

Causality Note: Dropwise addition at 0°C controls the exothermic reaction, preventing side product formation. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.

-

-

Workup and Purification:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Causality Note: The NaHCO₃ wash removes any unreacted acidic starting material or HCl salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to obtain the pure this compound.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. The expected results are based on the compound's known structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include aromatic protons on the pyridine ring, two methylene triplets for the ethyl chain, a methoxy singlet, and a broad singlet for the amide N-H.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each of the 9 unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.

-

MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 215.65. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) would provide definitive evidence of its presence.

-

Elemental Analysis: Combustion analysis should yield experimental percentages of C, H, and N that are within ±0.4% of the theoretical values calculated from the molecular formula C₉H₁₁ClN₂O₂.

Applications and Research Context

This compound is not typically an end-product but rather a strategic intermediate in synthetic chemistry. Its value lies in the combination of its functional groups.

-

Pharmaceutical Development: The pyridine carboxamide scaffold is a known pharmacophore.[2] This compound can serve as a starting point for creating libraries of potential drug candidates. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.

-

Agrochemical Synthesis: The precursor, 6-chloronicotinic acid, is a known metabolite or impurity related to neonicotinoid insecticides like imidacloprid and acetamiprid.[7] This suggests that derivatives like the target compound could be used to synthesize novel pesticide candidates or to study the metabolic pathways of existing ones.

Safety and Handling

While a specific material safety data sheet (MSDS) for this exact compound is not widely available, its safety profile can be inferred from its precursors and structural analogs.

-

Precursors: 6-chloronicotinic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Thionyl chloride is highly corrosive and toxic.

-

Product: The final compound should be handled with care. It is expected to be a skin, eye, and respiratory irritant (GHS pictograms: GHS07, Signal word: Warning).[5]

-

Recommended PPE: Standard laboratory personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should occur within a certified chemical fume hood.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[5] Its synthesis is readily achievable through standard and scalable amidation chemistry, for which a detailed and reliable protocol has been provided. As a functionalized pyridine carboxamide, it represents a valuable and versatile intermediate for researchers in medicinal and agricultural chemistry, offering multiple avenues for further synthetic elaboration to generate novel molecules with potential biological activity.

References

-

PubChemLite. 3-pyridinecarboxamide, 6-chloro-n-[4-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][5][8]diazepin-8-yl)ethoxy]-3-methylphenyl]-. Available at: [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Available at: [Link]

-

PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

-

PrepChem.com. Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Available at: [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinic acid. Available at: [Link]

- Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

-

PubChem. 6-Chloronicotinic acid. Available at: [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link]

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. Available at: [Link]

-

ChemBeast. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. Available at: [Link]

-

PubChem. 2-Amino-6-chloronicotinic acid. Available at: [Link]

-

NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water.... Available at: [Link]

Sources

- 1. N-(2-chloroethyl)-3-pyridinecarboxamide | 39262-24-3 | Benchchem [benchchem.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 5. This compound | 1016741-22-2 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide [smolecule.com]

The Nicotinamide Privilege: Exploiting Pyridine-3-Carboxamide Scaffolds in Drug Discovery

Executive Summary

The pyridine-3-carboxamide (nicotinamide) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from metabolic enzymes to protein kinases.[1] Unlike its regioisomers (picolinamide and isonicotinamide), the 3-substitution pattern offers a unique vector for hydrogen bonding that mimics the endogenous cofactor NAD+, making it a critical template for targeting cellular metabolism and signaling pathways. This guide dissects the structural utility of this scaffold, focusing on its application in NAMPT inhibition, kinase modulation, and anti-infective prodrug design.

Part 1: Mechanistic Versatility & Structural Logic

The NAD+ Mimicry: Targeting NAMPT

The most distinct application of the pyridine-3-carboxamide scaffold lies in targeting Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.

-

Mechanism: Cancer cells, due to the Warburg effect, are highly dependent on NAD+ for PARP-mediated DNA repair and sirtuin activity. NAMPT converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2]

-

Scaffold Logic: Inhibitors like FK866 utilize the pyridine-3-carboxamide moiety to occupy the nicotinamide binding pocket. The pyridine nitrogen accepts a hydrogen bond, while the amide group forms critical interactions with Asp197 and Ser213 residues in the catalytic site.

-

Tunnel Binding: A hydrophobic "tail" attached to the carboxamide extends into a tunnel leading to the solvent front, a structural feature exploited to increase potency and residence time.

Kinase Hinge Binding: VEGFR and PIM-1

While often overshadowed by aminopyrimidines, pyridine-3-carboxamides are potent hinge binders in kinase inhibitors.

-

Binding Mode: The pyridine nitrogen typically acts as a hydrogen bond acceptor for the backbone amide NH of the hinge region. The 3-carboxamide group provides an additional H-bond donor/acceptor motif, often interacting with the "gatekeeper" residue or stabilizing the inhibitor in the ATP-binding pocket.

-

Selectivity: Modifications at the amide nitrogen allow for the projection of diverse aromatic systems into the hydrophobic back pocket (Type II inhibition), as seen in experimental VEGFR-2 inhibitors.

Prodrug Activation: Anti-Tubercular Agents

In Mycobacterium tuberculosis (Mtb), pyridine-3-carboxamide derivatives function as prodrugs.[3]

-

Bioactivation: The bacterial amidase AmiC hydrolyzes the amide bond to release the free carboxylic acid (nicotinic acid analogue) or a toxic amine payload inside the bacterium. This "Trojan horse" strategy leverages the scaffold's similarity to the bacteria's own metabolic substrates.

Part 2: Visualization of Signaling & Workflows

Diagram 1: The NAD+ Salvage Pathway & NAMPT Inhibition

This diagram illustrates the critical intervention point of pyridine-3-carboxamide inhibitors (e.g., FK866) within the NAD+ metabolic cycle.

Caption: The NAD+ salvage pathway highlighting NAMPT as the rate-limiting step and the target for pyridine-3-carboxamide competitive inhibitors.[4]

Diagram 2: SAR Decision Tree for Scaffold Optimization

A logical workflow for medicinal chemists modifying the pyridine-3-carboxamide core.

Caption: Strategic Structure-Activity Relationship (SAR) workflow for optimizing the pyridine-3-carboxamide pharmacophore.

Part 3: Quantitative Data & Experimental Protocols

Comparative Potency of Scaffold Derivatives

The following table summarizes the inhibitory potential of key pyridine-3-carboxamide derivatives against NAMPT and specific Kinases (e.g., VEGFR-2), derived from recent medicinal chemistry campaigns.

| Compound Class | Target | Key Structural Feature | IC50 (nM) | Biological Outcome |

| FK866 (Analogue) | NAMPT | (E)-alkene linker + Pyridine-3-amide | ~3.0 | NAD+ depletion, Apoptosis in HepG2 |

| Urea-Linked | NAMPT | Urea replacing amide linker | 2.7 | Improved solubility, high efficacy in xenografts |

| Biarylsulfanilamide | NAMPT | Sulfamide tail extension | 5.1 | Sub-nanomolar antiproliferative activity (K562) |

| Benzamide Derivative | VEGFR-2 | 3-carboxamide hinge binder | 77.0 | Angiogenesis inhibition comparable to Sorafenib |

| Pyrazolo-pyridine | Mtb (AmiC) | Fused ring system | N/A (MIC) | MIC < 0.002 µg/mL against drug-resistant TB |

Detailed Protocol: NAMPT Enzymatic Inhibition Assay

Objective: To validate the potency of pyridine-3-carboxamide derivatives against the NAMPT enzyme via a fluorescence-based coupled assay.

Reagents & Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 0.05% BSA, 1 mM DTT.

-

Substrates: Nicotinamide (NAM, 10 µM), Phosphoribosyl pyrophosphate (PRPP, 20 µM).

-

Detection System: Ethanolic dehydrogenase (ADH), Diaphorase, Resazurin, NAD+.

-

Enzyme: Recombinant human NAMPT (10 nM final).

Step-by-Step Methodology:

-

Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate an 8-point dose-response curve.

-

Enzyme Pre-incubation:

-

Dispense 20 µL of Assay Buffer containing 20 nM NAMPT into a 384-well black microplate.

-

Add 100 nL of compound (or DMSO control) using an acoustic dispenser or pin tool.

-

Incubate for 15 minutes at 25°C to allow for equilibrium binding.

-

-

Reaction Initiation:

-

Add 20 µL of Substrate Mix (20 µM NAM, 40 µM PRPP, 2 mM ATP) to initiate the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Detection (Coupled Reaction):

-

The reaction produces NMN.[2] To detect NMN, add a secondary mix containing NMNAT1 (to convert NMN to NAD+), Alcohol Dehydrogenase, Ethanol, and Resazurin/Diaphorase.

-

Mechanism:[1][2][5][4][6] NAD+ generated is reduced to NADH by ADH/Ethanol. NADH reduces Resazurin to Resorufin (highly fluorescent).

-

-

Readout:

-

Measure fluorescence intensity (Ex 530 nm / Em 590 nm) on a multimode plate reader (e.g., EnVision).

-

-

Data Analysis:

-

Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme or 1 µM FK866).

-

Fit curves using a 4-parameter logistic equation to determine IC50.

-

Self-Validation Check:

-

Z-Factor: Ensure Z' > 0.5 using positive (FK866) and negative controls.

-

Linearity: Confirm the reaction is within the linear phase during the 60-minute incubation.

References

-

Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry.[Link]

-

Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Bioorganic & Medicinal Chemistry Letters.[7][Link]

-

Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry.[Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances.[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Scaffold Analysis: 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Topic: 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide chemical structure analysis Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.[1]

A Dual-Functional Electrophile for Library Diversification[1]

Executive Summary & Structural Anatomy

The compound This compound represents a high-value "hub" intermediate in medicinal chemistry.[1] It is not merely a final product but a tactical scaffold designed to balance physicochemical properties (solubility) with synthetic versatility (reactivity).[1]

Structurally, it functions as a masked 6-aminonicotinamide precursor.[1] The molecule is built on a pyridine core substituted at the C3 position with a solubilizing amide chain and at the C6 position with a reactive chlorine atom. This specific arrangement creates an electronic "push-pull" system that activates the ring for downstream diversification.[1]

Structural Dissection (DOT Visualization)

The following diagram illustrates the functional zones of the molecule, highlighting the electronic activation that defines its reactivity.

Figure 1: Functional anatomy of the scaffold. The electron-withdrawing amide at C3 lowers the LUMO energy at C6, making the chlorine susceptible to displacement.

Physicochemical Profiling (The "Why" of the Tail)

In drug design, the N-(2-methoxyethyl) moiety is a strategic replacement for standard alkyl chains (like n-propyl).[1] This substitution addresses two common liabilities in early discovery: solubility and metabolic stability.[1]

| Property | Value / Characteristic | Medicinal Chemistry Rationale |

| Molecular Weight | ~214.65 g/mol | Fragment-like; leaves ample room for elaboration (MW < 500).[1] |

| Lipophilicity (cLogP) | ~0.8 - 1.2 | The ether oxygen lowers LogP compared to a propyl chain (~1.9), improving aqueous solubility without becoming too polar to cross membranes.[1] |

| H-Bond Donors (HBD) | 1 (Amide NH) | Critical for binding site interactions (often hinge-binding in kinases).[1] |

| H-Bond Acceptors (HBA) | 4 (Pyridine N, Amide O, Ether O, Cl) | The methoxy oxygen acts as a weak acceptor, interacting with solvent water to improve solubility. |

| Metabolic Stability | Moderate | The terminal methoxy group blocks typical |

Synthetic Routes & Process Chemistry

Reliable access to this scaffold is paramount. Below are two validated protocols: a High-Throughput (Mild) method for small-scale library generation, and a Scale-Up (Robust) method for gram-scale preparation.

Route A: TBTU/HATU Mediated Coupling (Small Scale)

Best for: Parallel synthesis, avoiding harsh reagents.[1]

Reaction:

6-Chloronicotinic acid + 2-Methoxyethylamine

-

Activation: Dissolve 6-chloronicotinic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and TBTU (1.2 equiv).[1] Stir at RT for 30 mins to form the active ester.[1]

-

Addition: Add 2-methoxyethylamine (1.1 equiv).

-

Completion: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass: [M+H]+ ~215).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), sat. NaHCO3, and brine. Dry over Na2SO4.[1]

Route B: Acid Chloride Method (Scale-Up)

Best for: >10g batches, lower cost.[1]

Reaction:

6-Chloronicotinic acid

-

Chlorination: Suspend 6-chloronicotinic acid in Toluene. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases and the solution clears.

-

Isolation: Evaporate volatiles in vacuo to obtain the crude acid chloride (6-chloropyridine-3-carbonyl chloride).

-

Coupling: Dissolve the acid chloride in DCM. Cool to 0°C. Slowly add a mixture of 2-methoxyethylamine (1.05 equiv) and Triethylamine (1.5 equiv) in DCM.

-

Validation: This reaction is exothermic and rapid.[1] Yields are typically >90%.[1]

Critical Process Control: Ensure the 6-chloro group does not hydrolyze. Keep conditions strictly anhydrous during the acid chloride formation.[1]

Reactivity & Derivatization (The "Warhead")

The true value of this molecule lies in the 6-chloro position.[1] Because the pyridine ring is electron-deficient (π-deficient), and further deactivated by the electron-withdrawing amide at C3, the C6 position is highly activated for Nucleophilic Aromatic Substitution (SnAr) .

Mechanism: SnAr Displacement

This scaffold is a "privileged structure" for generating 6-amino-nicotinamide derivatives, a motif found in inhibitors of kinases (e.g., EGFR, BTK) and enzymes like NAMPT.[1]

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

-

Conditions:

Workflow Diagram: From Synthesis to Library Generation

Figure 2: The synthetic workflow treating the molecule as a divergent intermediate.

Analytical Characterization

To ensure scientific integrity, the identity of the scaffold must be validated using the following expected signals.

-

1H NMR (DMSO-d6, 400 MHz):

- 8.8–8.9 ppm (d, 1H): H2 of pyridine (Deshielded by ring N and amide).[1]

- 8.6–8.8 ppm (br t, 1H): Amide NH (Couples to adjacent CH2).[1]

- 8.2 ppm (dd, 1H): H4 of pyridine.[1]

- 7.6 ppm (d, 1H): H5 of pyridine (Shielded relative to H2/H4).[1]

- 3.4–3.5 ppm (m, 4H): Ethylene linker (-CH2-CH2-).[1]

- 3.25 ppm (s, 3H): Methoxy singlet (-OCH3).[1]

-

LCMS:

References

-

PubChem Compound Summary. 6-Chloronicotinic acid. National Center for Biotechnology Information.[1] Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Discusses the use of ether/methoxyethyl groups to lower LogP).

-

Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1][3][4] (Validation of amide coupling and SnAr protocols).

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr).[1] Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide (CAS: 1016741-22-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth safety and handling guide for 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide. As a pyridine-3-carboxamide analog, this compound belongs to a class of molecules with significant interest in medicinal chemistry and drug development for their diverse biological activities.[1][2] Given that the toxicological properties of this specific compound have not been exhaustively investigated, this guide synthesizes available data with established laboratory safety principles to create a conservative and robust framework for its handling.[3] The primary objective is to empower researchers to manage the risks associated with this substance by understanding the causality behind recommended safety protocols.

Core Hazard Profile and Risk Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for risk assessment. For this compound, the known classifications indicate moderate but significant hazards that demand careful management.

| Hazard Class | GHS Code | Description | Practical Implication in the Laboratory |

| Skin Irritation | H315 | Causes skin irritation | Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation | Accidental contact with the eyes can result in significant pain, redness, and potential damage if not addressed immediately. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort. |

Signal Word: Warning

This classification necessitates that all handling procedures are designed to prevent direct contact and aerosol generation. The following diagram outlines the fundamental workflow for recognizing these hazards and initiating the appropriate response.

Caption: Hazard Recognition and Initial Response Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls

Engineering controls are the most effective line of defense as they isolate the hazard from the operator.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[3][4]

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations.[3]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

PPE is a mandatory secondary barrier to prevent exposure. The appropriate selection depends on the specific laboratory task being performed.

-

Eye and Face Protection: Wear safety goggles that conform to European Standard EN 166 or equivalent.[7] A face shield should be considered when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to inspect them before use and to consult the manufacturer's data regarding permeability and breakthrough time.[7] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[3]

-

Body Protection: A standard laboratory coat must be worn and kept fully buttoned. For tasks with a higher risk of spillage, a chemically impervious apron is recommended.[8]

-

Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is needed.[7] In the event of a large spill or a failure of engineering controls, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[9]

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Standard Operating Procedures for Safe Handling & Storage

Adherence to a strict protocol minimizes the risk of exposure and ensures experimental integrity.

Step-by-Step Handling Protocol

-

Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered. Verify that a spill kit and appropriate waste containers are available.

-

PPE: Don all required PPE as outlined in Section 2.2.

-

Manipulation: Handle the substance with care, avoiding the generation of dust.[7] Use spatulas for transfers and perform all dilutions and solution preparations within the confines of the fume hood.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]

-

Decontamination: Clean the work surface thoroughly after use. Decontaminate any equipment that has come into contact with the chemical.

-

Waste Disposal: Dispose of contaminated waste, including gloves and weighing papers, in a designated, sealed container for chemical waste.[3]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Container: Keep the container tightly closed to prevent contamination and potential release.[7][10]

-

Location: Store in a cool, dry, and well-ventilated area.[3][7]

-

Incompatibilities: Segregate from strong oxidizing agents.[9]

-

Access: Store in a locked cabinet or area with restricted access.[10]

Caption: Core Principles for Safe Chemical Storage.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

Accidental Release Measures

-

Small Spill (in fume hood):

-

Ensure PPE is worn.

-

Contain the spill to prevent spreading.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Wipe the area with a suitable solvent and then with soap and water.

-

-

Large Spill:

First-Aid Measures

The following table summarizes the immediate actions to be taken in case of personal exposure. Medical attention should be sought in all cases of significant exposure.

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5][7] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or is not breathing, call for immediate medical assistance. | [5][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately. | [7] |

Compound Profile

While a comprehensive dataset is not available, the following information has been established.

| Property | Value | Source |

| CAS Number | 1016741-22-2 | [11] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [11][12] |

| Molecular Weight | 214.65 g/mol | |

| Synonym | 6-chloro-N-(2-methoxyethyl)nicotinamide | |

| Physical Form | Powder | |

| Toxicological Data | Not fully investigated. Known to cause skin, eye, and respiratory irritation. | [3] |

| Ecological Data | No data available. Release into the environment must be avoided. | [3][8] |

References

- Fisher Scientific. (2024, January 22). Safety Data Sheet.

- TCI Chemicals. (2025, April 30). Safety Data Sheet.

- Combi-Blocks. Safety Data Sheet.

- Fisher Scientific Company. (2025, December 18). Safety Data Sheet.

-

PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from PubChem. [Link]

- AK Scientific, Inc. Safety Data Sheet (United States) Methyl 6-chloro-2-pyridinecarboxylate.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.

- Kishida Chemical Co., Ltd. (2023, February 1). Pyridine - Safety Data Sheet.

-

PubChemLite. This compound (C9H11ClN2O2). Retrieved from PubChemLite. [Link]

-

PubChem. 6-Chloro-pyridine-2-carboxylic acid diethylamide. Retrieved from PubChem. [Link]

- TCI Chemicals. (2025, January 2). Safety Data Sheet.

-

Ali, A., et al. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]

- Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - Safety Data Sheet.

-

Science.gov. pyridine semicarbazone synthesis: Topics. Retrieved from Science.gov. [Link]

-

MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from MDPI. [Link]

Sources

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents | MDPI [mdpi.com]

- 3. afgsci.com [afgsci.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.fi [fishersci.fi]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 1016741-22-2 [sigmaaldrich.com]

- 12. PubChemLite - this compound (C9H11ClN2O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of N-(2-methoxyethyl)-6-chloronicotinamide

Introduction: The Significance of Nicotinamide Scaffolds

Nicotinamide, a form of vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2] These structures are integral to essential coenzymes like nicotinamide adenine dinucleotide (NAD) and are found in a multitude of therapeutic agents, from cardiovascular drugs to anti-cancer and anti-inflammatory molecules.[1][3][4][5] The functionalization of the nicotinic acid core allows for the fine-tuning of pharmacological properties. The synthesis of N-substituted amides from precursors like 6-chloronicotinic acid is a key strategy for generating novel molecular entities with potential biological activity.[6][7]

This document provides a comprehensive guide to the amidation of 6-chloronicotinic acid with 2-methoxyethylamine to produce N-(2-methoxyethyl)-6-chloronicotinamide. We will delve into the mechanistic underpinnings of modern amide bond formation, provide a detailed, field-tested protocol, and outline robust methods for purification and characterization, ensuring a reproducible and high-yielding synthesis.

Principle & Reaction Mechanism: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically challenging process under standard laboratory conditions, typically requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group.

While traditional methods involve converting the acid to a highly reactive acyl chloride, modern synthesis heavily relies on coupling reagents for their mild conditions, high efficiency, and low incidence of side reactions.[8] Among the most powerful and reliable are uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10]

The HATU-mediated coupling proceeds via a two-step mechanism:

-

Activation: In the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), the 6-chloronicotinic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[11][12][13]

-

Nucleophilic Acyl Substitution: The primary amine, 2-methoxyethylamine, then performs a nucleophilic attack on the carbonyl carbon of the activated ester. This forms the desired amide bond and regenerates the 1-hydroxy-7-azabenzotriazole (HOAt) catalyst. The pyridine nitrogen within the HOAt moiety is believed to facilitate this step through a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[11]

Caption: Figure 1: HATU-Mediated Amidation Mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale synthesis. Quantities can be adjusted proportionally. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 6-Chloronicotinic acid | 5326-23-8 | 157.56 | 1.0 | 158 mg | Starting material. Ensure it is dry. |

| 2-Methoxyethylamine | 109-85-3 | 75.11 | 1.1 | 1.1 mmol / 91 µL | Nucleophile. Use 1.1 equivalents. |

| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 mmol / 456 mg | Coupling reagent. Use 1.2 equivalents. |

| DIPEA | 7087-68-5 | 129.24 | 3.0 | 3.0 mmol / 523 µL | Non-nucleophilic base. Use 3.0 equivalents. |

| Anhydrous DMF | 68-12-2 | 73.09 | - | 5 mL | Reaction solvent. Ensure it is anhydrous. |

Equipment

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice-water bath

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: Place a magnetic stir bar into a dry 50 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 6-chloronicotinic acid (158 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe to dissolve the solids.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.

-

Base and Amine Addition: Sequentially add DIPEA (523 µL, 3.0 mmol) followed by the dropwise addition of 2-methoxyethylamine (91 µL, 1.1 mmol) via syringe.

-

Reaction: After the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[13]

Product Work-up and Purification

-

Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 30 mL). This removes the base, any remaining unreacted acid, and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to isolate the pure amide.

Caption: Figure 3: Purification & Characterization Flow.

Characterization of N-(2-methoxyethyl)-6-chloronicotinamide

The identity and purity of the final compound should be confirmed using modern analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, a triplet for the amide N-H, two triplets for the -CH₂-CH₂- linker, a singlet for the -OCH₃ group.[14][15] |

| ¹³C NMR | A signal for the amide carbonyl carbon (~164-166 ppm), signals for the six carbons of the chloro-pyridine ring, and signals for the three carbons of the N-(2-methoxyethyl) side chain.[4][14] |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed corresponding to the calculated exact mass of C₉H₁₁ClN₂O₂. |

| IR Spectroscopy | A strong C=O stretching absorption band for the amide around 1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.[4] |

Safety and Handling Precautions

All chemical manipulations must be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

6-Chloronicotinic Acid: Causes skin and serious eye irritation. Avoid inhalation of dust.[16]

-

2-Methoxyethylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme caution in a closed system or with local exhaust ventilation.[17]

-

HATU: May cause sensitization. Handle with care and avoid creating dust.[18]

-

DIPEA: Flammable and corrosive liquid. Causes severe skin burns and eye damage.

-

Anhydrous Solvents (DMF): Can be harmful if inhaled or absorbed through the skin. Known as a reproductive toxin.

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Do not pour organic solvents or reagents down the drain.

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

-

PMC. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

-

RSC Publishing. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

-

ACS Publications. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PMC. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Retrieved from [Link]

Sources

- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 2. Nicotinamide - Medical Applications and Role in Skin Diseases_Chemicalbook [chemicalbook.com]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. bachem.com [bachem.com]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. commonorganicchemistry.com [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Chloro-N-(2-methoxyethyl)nicotinamide | 547706-95-6 | Benchchem [benchchem.com]

- 15. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. peptide.com [peptide.com]

Application and Protocol Guide for the Suzuki-Miyaura Coupling of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Introduction: The Strategic Importance of 6-Aryl-Pyridine-3-Carboxamides in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][3][4] The N-substituted carboxamide moiety at the 3-position of the pyridine ring is a particularly valuable functional group, often involved in critical binding interactions with biological targets.[3][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[6] This Nobel Prize-winning methodology is characterized by its mild reaction conditions, broad functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[6]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide , a readily available building block, with various arylboronic acids. The resulting 6-aryl-N-(2-methoxyethyl)pyridine-3-carboxamides are of significant interest to researchers in drug development due to their structural similarity to known bioactive molecules. The ability to diversify the aryl group at the 6-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

While 6-chloropyridines are known to be less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, recent advancements in palladium catalysis, particularly the development of electron-rich and sterically hindered phosphine ligands, have made their use in Suzuki couplings highly efficient and practical.[7] This protocol is designed to provide a robust starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions, as well as a guide for troubleshooting common issues.

Physicochemical Properties and Safety Information

Compound: this compound CAS Number: 1016741-22-2[8] Molecular Formula: C₉H₁₁ClN₂O₂[8]

| Property | Value |

| Molecular Weight | 214.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Safety Precautions:

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.

Note: This safety information is based on data for similar compounds. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rationalizing the choice of reagents and for troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%) or other suitable ligand (e.g., XPhos, RuPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 214.65 mg), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time will depend on the specific substrates and catalyst system. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N-(2-methoxyethyl)pyridine-3-carboxamide.

Rationale for Reagent Selection

-

Catalyst and Ligand: For the coupling of less reactive chloropyridines, a highly active catalyst system is crucial. Pd(OAc)₂ is a common palladium precursor. The use of bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos is recommended to facilitate the challenging oxidative addition step.

-

Base: The choice of base is critical for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and generally provide good yields. The strength and solubility of the base can significantly impact the reaction rate.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Expected Outcomes and Characterization

The successful execution of this protocol should yield the desired 6-aryl-N-(2-methoxyethyl)pyridine-3-carboxamide. The product can be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the signals corresponding to the starting chloropyridine and the appearance of new aromatic signals from the coupled aryl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide and aromatic functional groups.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid. | 1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Increase the reaction temperature. 3. Use fresh boronic acid or consider using the corresponding boronic ester or trifluoroborate salt. |

| Formation of Side Products (e.g., Dehalogenation) | 1. Prolonged reaction time or high temperature. 2. Presence of protic impurities. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas the solvents before use. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 6-aryl-N-(2-methoxyethyl)pyridine-3-carboxamides. These compounds represent a promising class of molecules for further investigation in drug discovery programs. The protocol provided herein offers a solid and rationally designed starting point for the synthesis of these valuable compounds. By understanding the underlying principles of the reaction and carefully selecting the appropriate conditions, researchers can efficiently generate libraries of novel pyridine derivatives for biological evaluation.

References

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available at: [Link]

-

MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at: [Link]

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

PubChem. N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Available at: [Link]

-

PMC. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

-

Academia.edu. Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Available at: [Link]

-

PMC. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

-

PubMed. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Available at: [Link]

-

Rasayan J. Chem. SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Available at: [Link]

-

NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 1016741-22-2 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Note: High-Fidelity Synthesis of Pyridine-3-Carboxamide Libraries for HTS

Executive Summary & Scientific Rationale

The pyridine-3-carboxamide (nicotinamide) moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in NAD+ mimics, kinase inhibitors (e.g., Imatinib analogs), and allosteric modulators of GPCRs. Its ubiquity stems from its ability to engage in hydrogen bonding networks similar to the adenosine ring of ATP, making it a critical target for high-throughput screening (HTS) campaigns.

This application note details two distinct, field-validated protocols for generating high-purity (>90%) pyridine-3-carboxamide libraries in 96-well formats. Unlike traditional single-vial synthesis, these protocols are optimized for automation , purification-free workup , and direct-to-biology formatting.

Key Strategic Decisions

-

Reagent Selection: We prioritize Propylphosphonic Anhydride (T3P®) over HATU/EDC. T3P generates water-soluble by-products, eliminating the need for chromatography—a critical bottleneck in library production.

-

Scavenger Resins: For acid chloride routes, we utilize polymer-supported trisamine resins to sequester excess electrophiles, ensuring that unreacted toxic reagents do not enter the biological assay.

Library Design & Physicochemical Filtering

Before synthesis, virtual enumeration is required to ensure the library covers chemical space without violating "drug-likeness."

Recommended Filtering Criteria:

-

MW: 250–500 Da (Optimal for fragment growing or lead-like hits).

-

cLogP: < 4.0 (To prevent non-specific binding in HTS assays).

-

TPSA: < 120 Ų (Ensures cell permeability).

-

Rotatable Bonds: < 8 (Reduces entropic penalties during binding).

Protocol A: The "Clean-Phase" T3P Amide Coupling

Best for: High-reliability synthesis using commercially available diverse amines.

Mechanism & Advantage

T3P (in EtOAc or DMF) acts as a cyclic anhydride coupling agent. Upon reaction, it releases a water-soluble phosphonic acid by-product.[1][2] This allows for a simple liquid-liquid extraction (LLE) workup, yielding high purity without HPLC.

Materials

-

Scaffold: Nicotinic acid derivatives (0.1 M in DMF).

-

Diversity Set: 96 unique primary/secondary amines (0.1 M in DMF).

-

Coupling Agent: T3P (50% w/w in EtOAc).

-

Base: N,N-Diisopropylethylamine (DIPEA).[3]

-

Hardware: 96-well chemically resistant deep-well blocks (polypropylene), liquid handler (e.g., Tecan or Hamilton).

Step-by-Step Workflow

-

Plate Preparation:

-

Dispense 100 µL of Nicotinic Acid stock (10 µmol) into each well of the 96-well block.

-

Add 110 µL of Amine stock (11 µmol, 1.1 equiv) to respective wells.

-

-

Activation & Coupling:

-

Add 25 µL of DIPEA (4.0 equiv).

-

Add 20 µL of T3P solution (1.5 equiv). Note: T3P is viscous; ensure slow aspiration speed on automation decks.

-

-

Incubation:

-

Seal plate with aluminum foil (solvent resistant).

-

Shake at 600 rpm for 16 hours at Room Temperature (RT).

-

-

Workup (Liquid-Liquid Extraction):

-

Add 300 µL of EtOAc to each well to dilute.

-

Add 400 µL of 1M NaHCO₃ (aq).

-

Shake vigorously for 5 minutes.

-

Centrifuge at 2000g for 2 minutes to separate phases.

-

-

Harvest:

-

Transfer 200 µL of the upper organic layer (containing product) to a fresh barcoded plate.

-

Evaporate solvent using a centrifugal evaporator (e.g., Genevac) at 40°C.

-

Automated Workflow Diagram

Figure 1: Automated T3P amide coupling workflow emphasizing liquid-liquid extraction for purification.

Protocol B: Pd-Catalyzed Aminocarbonylation

Best for: Introducing diversity when the aryl halide is more available than the carboxylic acid.

Mechanism

This protocol uses a Palladium catalyst to insert Carbon Monoxide (CO) between an aryl halide (3-bromopyridine) and an amine. To avoid handling toxic CO gas cylinders, we utilize Molybdenum Hexacarbonyl [Mo(CO)₆] or Chloroform as solid/liquid CO surrogates.

Materials

-

Scaffold: 3-Bromopyridine derivatives (0.1 M in 1,4-Dioxane).

-

Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).

-

CO Source: Mo(CO)₆ (1.5 equiv).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

Critical Protocol Steps

-